4-Chloro-3-methoxybenzoicacid
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Overview
Description
4-Chloro-3-methoxybenzoic acid is an organic compound with the molecular formula C8H7ClO3. It is a derivative of benzoic acid, where the benzene ring is substituted with a chlorine atom at the fourth position and a methoxy group at the third position. This compound is known for its applications in various fields, including organic synthesis and pharmaceutical research .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Chloro-3-methoxybenzoic acid can be synthesized through several methods. One common approach involves the chlorination of 3-methoxybenzoic acid using thionyl chloride or phosphorus pentachloride. The reaction typically occurs under reflux conditions, resulting in the substitution of a hydrogen atom with a chlorine atom at the para position relative to the carboxyl group.
Industrial Production Methods: In industrial settings, the production of 4-chloro-3-methoxybenzoic acid often involves large-scale chlorination processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-3-methoxybenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The carboxyl group can be reduced to form alcohols or aldehydes.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydroxide, potassium hydroxide, and other strong bases.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are often used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed:
Substitution Reactions: Products include various substituted benzoic acids.
Oxidation Reactions: Products include 4-chloro-3-methoxybenzaldehyde and 4-chloro-3-methoxybenzoic acid.
Reduction Reactions: Products include 4-chloro-3-methoxybenzyl alcohol and 4-chloro-3-methoxybenzaldehyde.
Scientific Research Applications
4-Chloro-3-methoxybenzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.
Biology: It serves as a precursor for the synthesis of biologically active compounds, including potential drug candidates.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an intermediate in the synthesis of anti-inflammatory and antimicrobial agents.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-chloro-3-methoxybenzoic acid depends on its specific application. In organic synthesis, it acts as a versatile intermediate, participating in various chemical reactions to form desired products. In biological systems, its mechanism of action may involve interactions with specific enzymes or receptors, leading to desired therapeutic effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .
Comparison with Similar Compounds
3-Chloro-4-methoxybenzoic acid: Similar structure but with different substitution pattern.
4-Methoxybenzoic acid: Lacks the chlorine atom, leading to different reactivity and applications.
4-Chlorobenzoic acid: Lacks the methoxy group, affecting its chemical properties and uses.
Uniqueness: 4-Chloro-3-methoxybenzoic acid is unique due to the presence of both chlorine and methoxy substituents on the benzene ring. This combination imparts distinct chemical properties, making it a valuable intermediate in organic synthesis and pharmaceutical research .
Properties
Molecular Formula |
C8H6ClO3- |
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Molecular Weight |
185.58 g/mol |
IUPAC Name |
4-chloro-3-methoxybenzoate |
InChI |
InChI=1S/C8H7ClO3/c1-12-7-4-5(8(10)11)2-3-6(7)9/h2-4H,1H3,(H,10,11)/p-1 |
InChI Key |
OXUUNDMDOOXPKY-UHFFFAOYSA-M |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=O)[O-])Cl |
Origin of Product |
United States |
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